molecular formula C22H17BrN8O2 B11112584 6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11112584
M. Wt: 505.3 g/mol
InChI Key: AIUYZELJMFYDDB-ZVHZXABRSA-N
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Description

6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including bromobenzylidene, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization to Form the Triazine Ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base, such as triethylamine, to form the triazine ring.

    Substitution Reactions: The final step involves the substitution of the triazine ring with 4-nitrophenyl and phenyl groups using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzylidene and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Products may include bromobenzoic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The presence of the bromobenzylidene and nitrophenyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine is unique due to the presence of both bromobenzylidene and nitrophenyl groups, which impart distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17BrN8O2

Molecular Weight

505.3 g/mol

IUPAC Name

2-N-[(E)-(4-bromophenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H17BrN8O2/c23-16-8-6-15(7-9-16)14-24-30-22-28-20(25-17-4-2-1-3-5-17)27-21(29-22)26-18-10-12-19(13-11-18)31(32)33/h1-14H,(H3,25,26,27,28,29,30)/b24-14+

InChI Key

AIUYZELJMFYDDB-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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